3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
5-butyl-2-(3-fluorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRQFGBTKRLUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Optimization
Vitamin B1 (thiamine) has been identified as a highly effective catalyst for this reaction, reducing side product formation and improving yields to 82–85%. Comparative studies with acetic acid or sulfuric acid catalysts show lower yields (65–70%) due to competing decomposition pathways. A representative procedure involves:
-
Reactants : Ethyl 3-oxohexanoate (1.0 equiv), 3-fluorophenylhydrazine (1.1 equiv)
-
Conditions : Ethanol, 0.5 mol% vitamin B1, reflux (78°C), 7 hours
-
Workup : Recrystallization from ethanol/water (4:1)
Table 1 : Cyclocondensation Yield Variation with Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Vitamin B1 | 78 | 7 | 85 | 98 |
| Acetic acid | 78 | 8 | 68 | 92 |
| Sulfuric acid | 70 | 6 | 72 | 94 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of pyrazolones by enhancing reaction kinetics. Adapting protocols from pyrazolopyrimidinone syntheses, a one-pot microwave method has been developed for this compound.
Procedure and Parameters
-
Step 1 : Hydrazine formation – A mixture of 3-fluorophenylhydrazine (1.2 equiv) and ethyl 3-oxohexanoate (1.0 equiv) in methanol is irradiated at 150°C (100 W) for 5 minutes.
-
Step 2 : Cyclization – Acetic acid (0.5 equiv) is added, and irradiation continues for 2 hours at 150°C.
-
Yield : 78–80% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
-
Reaction time reduced from 7 hours to 2.5 hours.
-
Enhanced regioselectivity (>95% for the 1,3-disubstituted product).
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors offer improved heat transfer and reproducibility. A modified protocol derived from EvitaChem’s pyrazolone production utilizes:
-
Reactants : Ethyl 3-oxohexanoate (1.0 equiv), 3-fluorophenylhydrazine (1.05 equiv)
-
Conditions : Tubular reactor (T = 90°C, residence time = 30 minutes), 0.1 M in ethanol with 0.3 mol% vitamin B1
-
Output : 92% conversion, 89% isolated yield after continuous crystallization.
Table 2 : Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time (h) | 7 | 0.5 |
| Yield (%) | 85 | 89 |
| Purity (%) | 98 | 99 |
| Throughput (kg/day) | 5 | 50 |
Acid-Catalyzed Isomer Control
The patent method for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol provides insights into controlling regioselectivity in pyrazolone synthesis. By adjusting acid type and concentration, the ratio of 1,3- to 1,5-disubstituted isomers can be optimized. For this compound:
-
Optimal conditions : 0.1 equiv trifluoroacetic acid in toluene at 110°C for 4 hours.
Purification and Characterization
Final purification typically involves recrystallization or column chromatography. Key characterization data includes:
-
1H NMR (CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 5.91 (s, 1H, CH), 2.85 (t, J = 7.5 Hz, 2H, CH2), 1.60–1.20 (m, 4H, butyl chain).
-
13C NMR : δ 165.2 (C=O), 145.6 (C-N), 130.3–115.7 (Ar-C), 90.5 (CH), 35.2–22.4 (butyl chain).
Mechanistic Insights
The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization. Density functional theory (DFT) studies suggest that the 3-fluorophenyl group’s electron-withdrawing effect lowers the activation energy for cyclization by 12–15 kJ/mol compared to phenyl analogs.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazolone derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets in the body. The fluorophenyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-1-ethyl-1-[(3-fluorophenyl)methyl]urea: This compound shares a similar fluorophenyl group but differs in its overall structure and properties.
4-(3-Fluorophenyl)-1H-pyrazol-5-amine: Another compound with a fluorophenyl group, but with different functional groups attached to the pyrazole ring.
Uniqueness
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of a butyl group and a fluorophenyl group attached to the pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a butyl group and a 3-fluorophenyl moiety, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies revealed that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
3. Anticancer Activity
The anticancer potential of this compound was assessed using MTT assays on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Cyclooxygenase (COX) : The compound shows selective inhibition of COX enzymes, which play a pivotal role in the inflammatory process.
- Antioxidant Properties : It has been suggested that the compound may exert antioxidant effects by scavenging free radicals.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:
- Anti-inflammatory Effects : A study involving animal models demonstrated that treatment with this compound resulted in reduced paw edema compared to controls.
- Cancer Treatment : In vivo studies showed that administration of the compound led to significant tumor size reduction in xenograft models.
Q & A
Q. Pitfalls :
- Overlapping signals in NMR due to diastereotopic protons. Use 2D NMR (COSY, HSQC) for clarity.
- Incorrect assignment of fluorine-induced splitting; compare with computational predictions (DFT) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?
Methodological Answer:
- Validation Workflow :
- Re-evaluate Computational Models : Adjust force fields (e.g., AMBER vs. CHARMM) for fluorine’s electronegativity and pyrazole ring conformation .
- Dose-Response Assays : Test compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear activity trends missed in simulations .
- Metabolite Screening : Use LC-MS to detect in situ degradation products that may influence activity .
- Case Study : A derivative showed predicted IC₅₀ of 10 µM for kinase inhibition but experimental IC₅₀ of 50 µM. Post-hoc MD simulations revealed solvent accessibility issues in the binding pocket .
Advanced: What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in enzyme inhibition?
Methodological Answer:
- Functional Group Modulation :
- 3-Butyl Chain Replacement : Test shorter (propyl) or branched (isobutyl) chains to assess hydrophobic interactions .
- Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding entropy .
- Synthetic Approaches :
- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to improve water solubility .
- Enzymatic Assays : Use kinetic studies (e.g., Lineweaver-Burk plots) to differentiate competitive vs. allosteric inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
